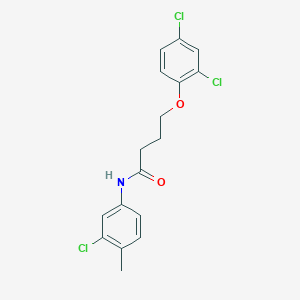
N-benzyl-1-butanesulfonamide
Descripción general
Descripción
N-benzyl-1-butanesulfonamide, also known as NBB, is a compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Mecanismo De Acción
N-benzyl-1-butanesulfonamide works by blocking the activity of certain ion channels, neurotransmitters, and receptors. This leads to a decrease in the activity of these systems, resulting in various physiological effects.
Biochemical and Physiological Effects:
N-benzyl-1-butanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of voltage-gated sodium channels, resulting in a decrease in the release of neurotransmitters. N-benzyl-1-butanesulfonamide has also been found to inhibit the activity of GABA receptors, leading to a decrease in the inhibitory neurotransmitter activity. Additionally, N-benzyl-1-butanesulfonamide has been shown to inhibit the activity of NMDA receptors, which are involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-1-butanesulfonamide in lab experiments is its specificity. N-benzyl-1-butanesulfonamide has been found to selectively target certain ion channels, neurotransmitters, and receptors, making it a valuable tool in the study of different biological processes. However, one of the limitations of using N-benzyl-1-butanesulfonamide is its relatively low potency compared to other compounds that target the same systems.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-butanesulfonamide. One area of research could focus on the development of more potent analogs of N-benzyl-1-butanesulfonamide that can selectively target specific ion channels, neurotransmitters, and receptors. Another area of research could focus on the use of N-benzyl-1-butanesulfonamide in the treatment of various neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research could be conducted to better understand the mechanism of action of N-benzyl-1-butanesulfonamide and its effects on different biological systems.
Conclusion:
In conclusion, N-benzyl-1-butanesulfonamide is a valuable tool in scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes. The synthesis method of N-benzyl-1-butanesulfonamide is relatively straightforward, and it has been extensively used in scientific research. Although N-benzyl-1-butanesulfonamide has some limitations, its specificity makes it a valuable tool in the study of different biological processes. Future research on N-benzyl-1-butanesulfonamide could lead to the development of more potent analogs and the use of N-benzyl-1-butanesulfonamide in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-benzyl-1-butanesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be effective in the study of ion channels, neurotransmitters, and receptors. N-benzyl-1-butanesulfonamide has also been used to study the effects of drugs on different biological systems.
Propiedades
IUPAC Name |
N-benzylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-9-15(13,14)12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXOAOFNFHMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4719464.png)
![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
![1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4719477.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)

![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)

![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4719534.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4719544.png)
![N-ethyl-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B4719546.png)